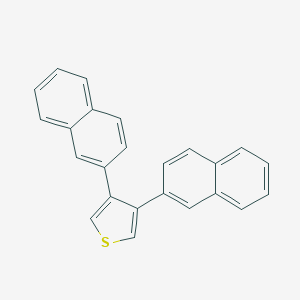

3,4-DI-NAPHTHALEN-2-YL-THIOPHENE

Beschreibung

3,4-Di-naphthalen-2-yl-thiophene is a thiophene derivative substituted with two naphthalen-2-yl groups at the 3- and 4-positions of the heterocyclic ring. This structural configuration enhances π-conjugation, making it a candidate for applications in organic electronics, such as organic field-effect transistors (OFETs) or light-emitting diodes (OLEDs) . The naphthalene substituents introduce steric bulk and extended aromaticity, which influence solubility, thermal stability, and electronic properties compared to simpler phenyl-substituted analogs.

Eigenschaften

CAS-Nummer |

100990-31-6 |

|---|---|

Molekularformel |

C24H16S |

Molekulargewicht |

336.4 g/mol |

IUPAC-Name |

3,4-dinaphthalen-2-ylthiophene |

InChI |

InChI=1S/C24H16S/c1-3-7-19-13-21(11-9-17(19)5-1)23-15-25-16-24(23)22-12-10-18-6-2-4-8-20(18)14-22/h1-16H |

InChI-Schlüssel |

LGIPRZDWDCNVPJ-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CSC=C3C4=CC5=CC=CC=C5C=C4 |

Kanonische SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CSC=C3C4=CC5=CC=CC=C5C=C4 |

Synonyme |

3,4-DI-NAPHTHALEN-2-YL-THIOPHENE |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Di(naphthalen-2-yl)thiophene typically involves the coupling of naphthalene derivatives with thiophene precursors. One common method is the Suzuki-Miyaura coupling reaction , which involves the reaction of 3,4-dibromothiophene with naphthalen-2-ylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene under reflux conditions .

Industrial Production Methods: While specific industrial production methods for 3,4-Di(naphthalen-2-yl)thiophene are not well-documented, the compound can be synthesized on a larger scale using similar coupling reactions with optimized conditions for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 3,4-Di(naphthalen-2-yl)thiophene undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the thiophene ring to dihydrothiophene derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Dihydrothiophene derivatives.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Wissenschaftliche Forschungsanwendungen

3,4-Di(naphthalen-2-yl)thiophene has several scientific research applications, including:

Organic Electronics: The compound is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) due to its excellent electronic properties.

Material Science: It is utilized in the fabrication of advanced materials with unique optical and electronic characteristics.

Medicinal Chemistry: Derivatives of thiophene, including 3,4-Di(naphthalen-2-yl)thiophene, are explored for their potential therapeutic properties, such as anticancer, anti-inflammatory, and antimicrobial activities.

Wirkmechanismus

The mechanism of action of 3,4-Di(naphthalen-2-yl)thiophene in various applications is primarily related to its electronic structure. The presence of naphthalene groups enhances the conjugation and electron delocalization within the molecule, leading to improved charge transport properties. In organic electronics, this results in higher charge carrier mobility and better performance in devices like OFETs and OLEDs .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues

Key structural analogs include:

- 3,4-Diphenyl-thiophene : Substituted with phenyl groups instead of naphthalen-2-yl.

- 3,4-Di-thiophen-2-yl-thiophene : Substituted with thiophene rings, increasing heteroatom density.

- 3,4-Di(anthracen-2-yl)-thiophene : Substituted with larger anthracene groups for extended conjugation.

Electronic Properties

The naphthalen-2-yl groups in 3,4-di-naphthalen-2-yl-thiophene extend conjugation, reducing the HOMO-LUMO gap compared to phenyl-substituted analogs. Density functional theory (DFT) studies using Becke’s hybrid exchange-correlation functional (B3LYP) and Lee-Yang-Parr (LYP) correlation functionals predict a HOMO-LUMO gap of ~3.1 eV for the naphthalene derivative, versus ~3.5 eV for 3,4-diphenyl-thiophene. This lower gap enhances charge carrier mobility, a critical factor in organic semiconductors .

Solubility and Thermal Stability

- Solubility : The bulkier naphthalen-2-yl groups reduce solubility in common organic solvents (e.g., chloroform, THF) compared to phenyl-substituted analogs.

- Thermal Stability : Thermogravimetric analysis (TGA) of similar compounds suggests that naphthalene derivatives exhibit higher decomposition temperatures (~300°C) due to increased aromatic stability, compared to ~250°C for phenyl analogs .

Data Tables

Table 1: Comparative Properties of Thiophene Derivatives

Research Findings and Gaps

- Synthetic Challenges : Attaching naphthalen-2-yl groups requires harsh conditions (e.g., Suzuki-Miyaura coupling with Pd catalysts), leading to lower yields (~40%) compared to phenyl analogs (~70%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.